![molecular formula C15H17N5O3 B7469118 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)
5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, it has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the CNS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial pathogens, and stimulate the release of neurotransmitters in the CNS. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments is its broad range of potential therapeutic applications. It has been shown to have activity against various types of cancer, fungi, and bacteria, as well as potential as a CNS stimulant and neurodegenerative disease treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and receptors in the body.
2. Exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of the potential use of this compound as a CNS stimulant or performance-enhancing drug.
4. Development of new synthesis methods for this compound that improve yield and purity.
5. Studies on the toxicity and safety of this compound in animal models and in humans.
Conclusion:
This compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and to develop new therapies based on its properties.
合成法
The synthesis of 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzaldehyde and 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. This method yields the desired product in good yield and purity.
科学的研究の応用
5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been shown to have potential as a central nervous system (CNS) stimulant and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-9-5-13(20-15(18-9)16-8-17-20)19-10-6-11(21-2)14(23-4)12(7-10)22-3/h5-8,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNMRGVXZDDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


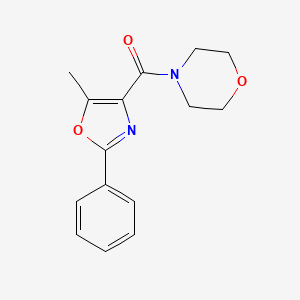
![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)
![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)
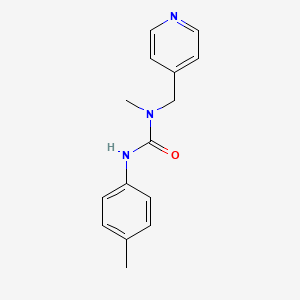
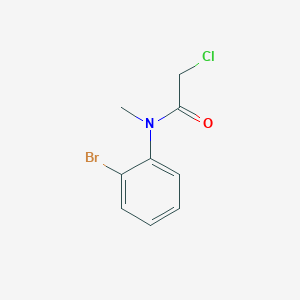
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)

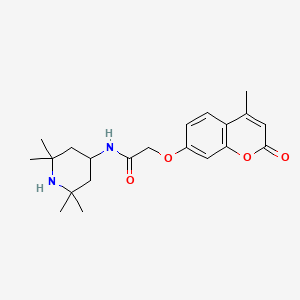
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
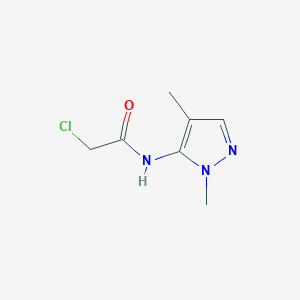
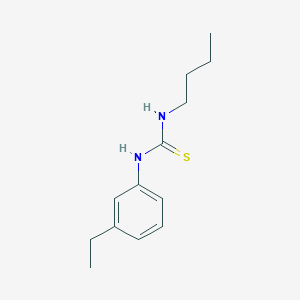
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)
